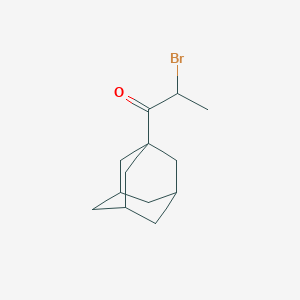

1-(1-Adamantyl)-2-bromopropan-1-one

描述

Significance of α-Haloketones as Synthetic Intermediates in Organic Synthesis

α-Haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the carbon atom adjacent (alpha) to the carbonyl group. wikipedia.org This unique structural arrangement, featuring two adjacent electrophilic centers (the carbonyl carbon and the α-carbon), makes them highly reactive and valuable intermediates in organic synthesis. mdpi.com Their utility is demonstrated in a wide array of chemical transformations, enabling the construction of more complex molecular frameworks. mdpi.com

The reactivity of α-haloketones is a cornerstone of their synthetic importance. They are potent alkylating agents, a property highlighted by the fact that chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) 36,000 times faster than 1-chloropropane. wikipedia.org This enhanced reactivity is attributed to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and renders the α-carbon more susceptible to nucleophilic attack. nih.gov

A significant application of α-haloketones is in the synthesis of a diverse range of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. mdpi.comresearchgate.net For instance, they are key precursors for the synthesis of:

Thiazoles: Formed by the reaction of α-haloketones with thioamides. wikipedia.org

2-Aminothiazoles: Produced from the reaction with thioureas. wikipedia.org

Pyrroles: Synthesized via the Hantzsch pyrrole (B145914) synthesis, which involves the reaction of α-haloketones with dicarbonyl compounds and ammonia. wikipedia.org

Benzofurans: Generated through the cyclo-condensation of α-haloketones with o-hydroxycarbonyl compounds. nih.gov

Furthermore, α-haloketones participate in various name reactions, including the Favorskii rearrangement, where a base abstracts an acidic α-hydrogen, leading to a carbanion that displaces the halogen. wikipedia.org They also undergo crossed aldol (B89426) reactions with aldehydes to form halohydrins, which can subsequently be converted to oxiranes. wikipedia.org The versatility of α-haloketones extends to their use as precursors for α,β-unsaturated ketones and as protecting groups in complex syntheses. nih.govresearchgate.net The broad spectrum of reactions they undergo underscores their status as indispensable tools for synthetic organic chemists. mdpi.comnih.govresearchgate.net

Unique Structural and Conformational Aspects of Adamantane (B196018) and its Derivatives

Adamantane (C₁₀H₁₆) is a fascinating polycyclic hydrocarbon, first discovered in petroleum in 1933. wikipedia.org Its name, derived from the Greek "adamantinos" (relating to steel or diamond), reflects its structure; the spatial arrangement of carbon atoms in adamantane is identical to that in the diamond crystal lattice. wikipedia.org This makes it the simplest diamondoid. wikipedia.org

Structurally, adamantane can be visualized as the fusion of three cyclohexane (B81311) rings in the "armchair" configuration. youtube.com This arrangement results in a highly rigid and virtually stress-free molecule with Td point group symmetry. wikipedia.orgyoutube.com It is the most stable isomer of C₁₀H₁₆. wikipedia.org Pure adamantane is a colorless, crystalline solid with a camphor-like odor and an unusually high melting point of 270 °C for a hydrocarbon of its molecular weight. wikipedia.orgyoutube.com

The unique properties of the adamantane cage have made it a valuable scaffold in various fields, particularly in medicinal chemistry and materials science. wikipedia.orgresearchgate.net Key characteristics and their implications include:

Lipophilicity: The hydrocarbon nature of the adamantane cage imparts significant lipophilicity (the ability to dissolve in fats, oils, and lipids). researchgate.net Incorporating an adamantyl group into drug molecules can enhance their ability to cross cell membranes, thereby improving their bioavailability. researchgate.netnih.gov

Rigidity and Stability: The rigid framework of adamantane protects nearby functional groups from metabolic degradation, increasing the stability and half-life of a drug in the body. nih.gov This rigidity also provides a well-defined three-dimensional structure, which is crucial for precise interactions with biological targets. nih.gov

Scaffold for Drug Design: The adamantane moiety has been successfully incorporated into numerous approved drugs, including amantadine (B194251) (antiviral and for Parkinson's disease), memantine (B1676192) (for Alzheimer's disease), and saxagliptin (B632) (for type 2 diabetes). wikipedia.orgresearchgate.net These applications highlight the role of the adamantane cage as a pharmacophore that can confer desirable properties to a bioactive molecule. nih.gov

Material Science Applications: Adamantane-based polymers are being explored for applications such as coatings for touchscreens. wikipedia.org The cage-like structure also allows for the encapsulation of guest molecules, opening possibilities in nanotechnology and drug delivery systems. wikipedia.orgnih.gov

The ability to functionalize the adamantane cage at its bridgehead (tertiary) or methylene (B1212753) (secondary) positions allows for the synthesis of a vast number of derivatives with tailored properties for specific applications. mdpi.com

Rationalization for the Investigation of 1-(1-Adamantyl)-2-bromopropan-1-one

The investigation of this compound is a logical convergence of the principles outlined in the preceding sections. This molecule combines the reactive potential of an α-haloketone with the unique physicochemical properties of the adamantane scaffold.

The rationale for studying this specific compound can be broken down as follows:

Synergy of Functional Groups: The molecule features an α-bromoketone moiety, a well-established reactive handle for a multitude of organic transformations. This functionality allows for the introduction of various nucleophiles at the α-position or participation in cyclization reactions to form complex heterocyclic systems.

Potential as a Precursor to Novel Bioactive Molecules: Given that both α-haloketones and adamantane derivatives are independently recognized as important building blocks in medicinal chemistry, their combination in this compound creates a promising platform for the synthesis of novel compounds with potential therapeutic applications. The resulting molecules could be explored for a wide range of biological activities, leveraging the established roles of the adamantane moiety in antiviral, antimicrobial, and other therapeutic areas. researchgate.net

In essence, this compound represents a strategically designed synthetic intermediate. Its study allows for the exploration of how the robust and sterically demanding adamantane cage modulates the reactivity of the adjacent α-bromoketone functionality. The derivatives synthesized from this compound could possess unique structural and biological properties, making it a subject of considerable interest for both fundamental organic chemistry research and the development of new functional molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1-adamantyl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-8(14)12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABYMCZQJXPCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C12CC3CC(C1)CC(C3)C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377853 | |

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26525-24-6 | |

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1 Adamantyl 2 Bromopropan 1 One

Direct Halogenation Strategies

Direct bromination at the α-position of the parent ketone, 1-(1-adamantyl)propan-1-one (B167619), represents the most straightforward approach to the target molecule. These methods hinge on the generation of a reactive intermediate, such as an enol or an enolate, which subsequently attacks a bromine source.

Acid-Catalyzed α-Bromination of 1-(1-Adamantyl)propan-1-one

Acid-catalyzed α-bromination of ketones is a well-established synthetic transformation. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds through an enol intermediate, the formation of which is the rate-determining step. The general mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to yield the enol. This nucleophilic enol then attacks molecular bromine to afford the α-brominated ketone and regenerates the acid catalyst. masterorganicchemistry.compearson.com

In the context of synthesizing 1-(1-adamantyl)-2-bromopropan-1-one, the starting ketone, 1-(1-adamantyl)propan-1-one, would be treated with bromine in the presence of a strong acid catalyst, such as hydrobromic acid (HBr) or acetic acid. masterorganicchemistry.com A key advantage of the acid-catalyzed method is that it typically results in monohalogenation, as the introduction of the electron-withdrawing bromine atom destabilizes the enol intermediate, making a second bromination less favorable. libretexts.org

| Reagent/Catalyst | Solvent | Key Features |

| Br₂ / HBr | Acetic Acid | Classic method, good for monobromination. |

| Br₂ / Acetic Acid | Acetic Acid | Milder conditions, still effective. |

Radical-Mediated Bromination Approaches

Radical-mediated bromination offers an alternative pathway for the α-bromination of ketones. This approach often employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and sometimes light. numberanalytics.comchadsprep.commanac-inc.co.jp The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the α-position of the ketone, generating a carbon-centered radical. This radical then reacts with NBS to form the α-bromoketone and a succinimidyl radical, which continues the chain reaction.

The allylic and benzylic positions are particularly susceptible to radical bromination with NBS. chadsprep.commanac-inc.co.jp The α-position of a ketone is also activated towards radical formation. For the synthesis of this compound, this method would involve reacting 1-(1-adamantyl)propan-1-one with NBS and a radical initiator in a suitable solvent like carbon tetrachloride.

| Reagent | Initiator | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Mild conditions, good for selective bromination. |

Oxidative Transposition Techniques for α-Bromoketone Formation

Oxidative methods can also be employed to introduce a bromine atom at the α-position of a ketone. One such strategy involves the in-situ generation of an α-bromo species from a precursor alcohol. For instance, a one-pot synthesis of α-amino ketones from secondary alcohols has been reported, which proceeds via an intermediate α-bromoketone. organic-chemistry.org This transformation involves the oxidation of the alcohol to the ketone, followed by α-bromination with NBS. organic-chemistry.org

Adapting this to the synthesis of this compound could involve starting with 1-(1-adamantyl)propan-2-ol. Oxidation with a suitable reagent, followed by in-situ bromination with NBS, could yield the desired product. Another approach is the oxidative catalytic bromination of C(sp³)-H bonds, which has been demonstrated for adamantane (B196018) itself, suggesting the potential for direct functionalization. researchgate.net

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes to this compound involve the synthesis of a precursor molecule that already contains the adamantyl group and can be subsequently converted to the target α-bromoketone.

Decarboxylative Bromination from Carboxylic Acid Derivatives with Adamantyl Moieties

The Hunsdiecker reaction and its modern variants provide a method for the decarboxylative bromination of carboxylic acids. pressbooks.publibretexts.org While this reaction typically yields alkyl or aryl bromides, it can be adapted for the synthesis of α-bromoketones from appropriate β-keto acid precursors.

A plausible synthetic route could start from adamantane-1-carboxylic acid. orgsyn.orgwikipedia.orggoogle.com This could be converted to its acid chloride, followed by reaction with a suitable carbon nucleophile to construct the propionyl side chain with a terminal carboxylic acid group. Subsequent decarboxylative bromination would then yield the target α-bromoketone. The Hell-Volhard-Zelinskii reaction is another relevant method for the α-bromination of carboxylic acids, which proceeds via an acid bromide intermediate. pressbooks.publibretexts.org

Transformations from Adamantane Alcohols and Alkenes

Adamantane alcohols and alkenes are readily available starting materials for the synthesis of more complex adamantane derivatives. nih.govgoogle.comorgsyn.orgresearchgate.netresearchgate.netgoogle.com A multi-step synthesis of this compound can be envisioned starting from 1-adamantanol (B105290) or 1-vinyladamantane.

Starting from 1-adamantanol, one could perform a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid to generate 1-(1-adamantyl)propan-1-one, which could then be brominated as described in section 2.1. Alternatively, 1-adamantanol can be converted to 1-bromoadamantane, which is a versatile intermediate for introducing the adamantyl group. wikipedia.org

1-Vinyladamantane could be subjected to an anti-Markovnikov hydrobromination to yield 2-bromo-1-(1-adamantyl)ethane. This could then be used in a subsequent carbon-carbon bond-forming reaction to introduce the carbonyl group. Another possibility is the reaction of adamantane series olefins with N-bromosuccinimide, which has been shown to result in allylic bromination. researchgate.net

| Precursor | Key Transformation | Subsequent Steps |

| 1-Adamantanol | Friedel-Crafts Acylation | α-Bromination |

| 1-Vinyladamantane | Hydrobromination/Oxidation | Carbonylation/Functional Group Interconversion |

| Adamantane-1-carboxylic acid | Chain Extension | Decarboxylative Bromination |

Construction of the Adamantane Framework Leading to Substituted α-Bromoketones

While the most direct route to this compound involves the functionalization of a pre-existing adamantane molecule, alternative strategies focus on constructing the adamantane cage itself from simpler bicyclic or acyclic precursors. mdpi.com These methods offer access to substituted adamantane derivatives that might be difficult to obtain through direct functionalization.

One key strategy involves the rearrangement of protoadamantane (B92536) structures into the more stable adamantane skeleton. For instance, a protoadamantane-ketone can be subjected to rearrangement conditions, often acid-catalyzed, to yield an adamantyl ketone. mdpi.com This approach, known as the protoadamantane-adamantane rearrangement, has been extensively used to synthesize various 1,2-disubstituted adamantyl compounds. mdpi.com

Another powerful method for building the adamantane framework is through intramolecular cyclization reactions of functionalized bicyclo[3.3.1]nonane derivatives. mdpi.com For example, a suitably substituted bicyclic precursor can undergo cyclization to form the characteristic tricyclic cage of adamantane. By choosing precursors that already contain or can be easily converted to a propanoyl side chain, this route can lead to the formation of 1-(1-adamantyl)propan-1-one, the direct precursor to the target α-bromoketone.

The following table summarizes conceptual pathways for constructing the adamantane framework to access α-bromoketone precursors.

| Starting Material Type | Key Transformation | Intermediate Product | Relevance to Target Synthesis |

| Bicyclo[3.3.1]nonane derivative | Intramolecular Cyclization | Substituted Adamantane | Can be designed to yield 1-(1-adamantyl)propan-1-one. |

| Protoadamantane derivative | Protoadamantane-Adamantane Rearrangement | Substituted Adamantane | Provides a route to functionalized adamantanes. mdpi.com |

| Acyclic/Monocyclic precursors | Multi-step Condensation/Cyclization | Functionalized Adamantane | Total synthesis approach for complex adamantane structures. mdpi.com |

Control of Selectivity in Synthesis

Achieving high selectivity is a critical aspect of modern organic synthesis. For the preparation of this compound, two types of selectivity are paramount: regioselectivity, which dictates the position of the bromine atom, and stereoselectivity, which controls the three-dimensional arrangement of the atoms.

Regioselective Bromination in the Presence of the Adamantyl Group

The regioselective bromination of 1-(1-adamantyl)propan-1-one is crucial for synthesizing the target compound, where the bromine must be introduced specifically at the alpha-position to the carbonyl group. The reaction typically proceeds under acidic conditions, which promotes the formation of an enol intermediate. youtube.com

The mechanism involves the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a bromine molecule (Br₂). A subsequent deprotonation step yields the final α-bromoketone product. youtube.com

The presence of the bulky adamantyl group exerts significant steric hindrance, which helps to direct the bromination. The adamantyl cage itself is relatively unreactive to bromination under these conditions compared to the enol double bond. Bromination at the terminal methyl group (the gamma-position) is also disfavored compared to the alpha-position due to the electronic activation provided by the adjacent hydroxyl group in the enol intermediate. Therefore, the reaction selectively occurs at the α-carbon. youtube.com Various brominating agents can be employed, including elemental bromine or N-bromosuccinimide (NBS), often in a suitable solvent like acetic acid. youtube.comresearchgate.net

Table of Bromination Conditions for Ketones

| Brominating Agent | Catalyst/Solvent | Typical Outcome | Reference |

|---|---|---|---|

| Br₂ | Acetic Acid | α-bromination of the ketone. youtube.com | youtube.com |

| N-Bromosuccinimide (NBS) | THF / Triethyl borate | α-monobromination of the corresponding enol borate. researchgate.net | researchgate.net |

Stereoselective and Enantioselective Synthesis of α-Adamantyl Bromoketones

The α-carbon in this compound is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. Enantioselective synthesis aims to produce one of these enantiomers preferentially, which is of great importance in medicinal chemistry as different enantiomers can have different biological activities. frontiersin.org

The development of organocatalysis has provided powerful tools for achieving enantioselective α-halogenations of ketones and aldehydes. nih.govrsc.org Chiral amines, such as derivatives of the amino acid proline, can catalyze the α-bromination of ketones with high enantioselectivity. nih.govrsc.orgyoutube.com

The general mechanism involves the reaction of the ketone with the chiral amine catalyst to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the approach of the brominating agent (e.g., NBS) to one face of the enamine, leading to the preferential formation of one enantiomer of the α-bromoketone. youtube.com This process allows for the creation of optically active α-bromoketones with high enantiomeric excess (ee). nih.govrsc.org

Examples of Catalysts for Enantioselective α-Bromination of Ketones

| Catalyst Type | Description | Achievable Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| C₂-Symmetric Diphenylpyrrolidine | Organocatalyst for α-bromination of aldehydes. | Up to 96% ee | nih.gov |

| C₂-Symmetric Imidazolidine | Organocatalyst for α-bromination of ketones. | Up to 94% ee | nih.gov |

| Chiral Spiro Phosphoric Acids | Used in cooperative catalysis with metal complexes. | 83-98% ee for related reactions. rsc.org | rsc.org |

These advanced catalytic systems represent the forefront of asymmetric synthesis, enabling the controlled and efficient production of specific chiral building blocks like enantiomerically enriched this compound for specialized applications. nih.govresearchgate.net

Reactivity and Mechanistic Studies of 1 1 Adamantyl 2 Bromopropan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

The electrophilic nature of the α-carbon in 1-(1-adamantyl)-2-bromopropan-1-one facilitates a range of nucleophilic substitution reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

C-Alkylation and Carbon-Carbon Bond Formation with Enolates and Organometallic Reagents

The reaction of α-bromoketones with organometallic reagents represents a powerful method for forming carbon-carbon bonds. Specifically, the cross-coupling of racemic secondary α-bromoketones with arylzinc reagents, catalyzed by nickel complexes, has been shown to produce α-arylketones. nih.gov This stereoconvergent process can generate tertiary stereocenters under mild conditions. nih.gov While direct studies on this compound with enolates are not extensively detailed in the provided results, the general reactivity of α-bromoketones suggests that it would readily undergo C-alkylation with enolates. fiveable.me The enol or enolate acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. fiveable.memasterorganicchemistry.com

A notable application of this reactivity is the synthesis of 1-adamantane derivatives through the reaction of a 1-acyloxyadamantane with a receptor compound in the presence of sulfuric acid. google.com This process, while not a direct alkylation of this compound, highlights the utility of adamantane-containing electrophiles in C-C bond formation. google.com

Table 1: Examples of C-Alkylation Reactions with α-Bromoketones

| Electrophile | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Racemic secondary α-bromoketones | Arylzinc reagents | NiCl2·glyme/(+)-2 | α-Arylketones |

| Ketones | Br2, HBr | Acid-catalyzed | α-Bromoketones |

| 1-Acetoxyadamantane | 4-Bromoanisole | Concentrated H2SO4 | 2-(1-Adamantyl)-4-bromoanisole |

N-Alkylation and Synthesis of Adamantane-Containing Amines and Amides

The synthesis of adamantane-containing amines and amides often contends with the steric hindrance imposed by the adamantyl group. strath.ac.uk The reaction of this compound with primary amines can lead to the formation of α-amino ketones. acs.org Further reactions can then yield various nitrogen-containing adamantane (B196018) derivatives.

The synthesis of N-(1-adamantyl) amides can be achieved from adamantane itself, and the subsequent reduction of these amides provides a route to adamantyl-containing amines. google.comnih.gov For instance, the amidation of adamantane derivatives under Schotten-Baumann conditions, followed by reduction with borane-tetrahydrofuran (B86392) complex (BH3·THF), is a viable method for preparing adamantane-substituted amines. nih.gov The significant steric bulk of the adamantyl group can, however, hinder further reactions of these amines. strath.ac.uk

Table 2: Synthesis of Adamantane-Containing Amines and Amides

| Starting Material | Reagent(s) | Product |

| Adamantane, Acetonitrile | Concentrated H2SO4 | N-(1-Adamantyl)acetamide |

| 1-Adamantylamine, 1-Adamantanecarbonyl chloride | Pyridine, CH2Cl2 | 1-(N-(1-Adamantyl))adamantanecarboxamide |

| Adamantane derivatives | Amidation (Schotten-Baumann), Reduction (BH3·THF) | Adamantane-substituted amines |

O- and S-Alkylation Reactions

The electrophilic α-carbon of this compound is also susceptible to attack by oxygen and sulfur nucleophiles. While specific examples involving this particular compound are not detailed, the general reactivity of α-bromoketones suggests that it would react with alkoxides and thiolates to form α-alkoxy and α-thioalkyl ketones, respectively. acs.org These reactions proceed via a standard SN2 mechanism where the nucleophile displaces the bromide ion.

Cyclization Reactions and Heterocycle Synthesis

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of the α-bromoketone moiety.

Formation of Thiazole (B1198619) and Selenazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. nih.govsynarchive.comyoutube.comyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com In the context of this compound, it would react with a thioamide, such as thiourea, to form a 2-amino-4-(1-adamantyl)-5-methylthiazole derivative. nih.govyoutube.com The reaction mechanism typically involves an initial SN2 reaction between the sulfur of the thioamide and the α-carbon of the bromoketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com

This methodology has been extended to the synthesis of a variety of substituted thiazoles, including di-, tri-, and tetrathiazole moieties, by reacting α-bromoketones with thiosemicarbazone derivatives. nih.gov Similarly, the reaction with selenourea (B1239437) can be employed to synthesize the corresponding 2-aminoselenazole derivatives. organic-chemistry.org The synthesis of 4-(1-adamantyl)-2-aryl-1,3-thiazoles has also been reported through a multi-step sequence starting from 4-(1-adamantyl)-1,2,3-thiadiazole. researchgate.net

Table 3: Synthesis of Thiazole and Selenazole Derivatives

| α-Haloketone | Reagent | Product Type |

| This compound (hypothetical) | Thiourea | 2-Amino-4-(1-adamantyl)-5-methylthiazole |

| 2-Bromoacetophenones | Thiourea or Selenourea | 2-Aminothiazoles or 2-Amino-1,3-selenazoles |

| α-Bromoketone derivative | Thiosemicarbazone derivatives | Thiazole derivatives |

| 4-(1-Adamantyl)-1,2,3-thiadiazole (precursor) | Aromatic carboxylic acid chlorides, Ammonium acetate | 4-(1-Adamantyl)-2-aryl-1,3-thiazoles |

Rearrangement Reactions Involving the Bromoketone Moiety and Adamantane Scaffold

Rearrangement reactions offer a powerful method for altering the carbon skeleton of a molecule, and this compound is a substrate for which several types of rearrangements can be envisioned. ck12.orgcurlyarrows.com These can involve either the α-bromoketone portion of the molecule or, under more forcing conditions, the adamantane framework itself.

The Favorskii rearrangement is a characteristic reaction of α-haloketones that possess an enolizable proton on the α'-carbon. wikipedia.orgadichemistry.com this compound fits this description perfectly, with acidic protons available on the methyl group. The reaction is typically initiated by a base, such as a hydroxide (B78521) or alkoxide ion.

The proposed mechanism proceeds through the formation of an enolate at the methyl position. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming a highly strained cyclopropanone (B1606653) intermediate. msu.eduyoutube.com The bulky adamantyl group would sterically direct this process. The cyclopropanone intermediate is then attacked by the base (e.g., hydroxide or alkoxide). Ring-opening of the resulting tetrahedral intermediate occurs to generate the more stable carbanion. In this case, cleavage of the bond between the carbonyl carbon and the adamantyl-substituted carbon would be disfavored. Instead, cleavage of the bond between the carbonyl and the methyl-substituted carbon would occur, leading to a more stable carbanion on the less substituted carbon. adichemistry.com Subsequent protonation yields the final carboxylic acid or ester product, which would be a 2-adamantyl-2-methylpropanoic acid derivative.

| Base | Expected Product | Key Intermediate | Reference |

| Sodium Hydroxide (NaOH) | 2-(1-Adamantyl)-2-methylpropanoic acid | Adamantyl-methyl-cyclopropanone | wikipedia.orgadichemistry.com |

| Sodium Alkoxide (NaOR) | Alkyl 2-(1-Adamantyl)-2-methylpropanoate | Adamantyl-methyl-cyclopropanone | wikipedia.orgmsu.edu |

The adamantane cage is renowned for its thermodynamic stability. Skeletal rearrangements of the adamantane core are not common and typically require harsh conditions that can generate carbocationic intermediates within the cage structure. researchgate.net Such rearrangements are usually catalyzed by strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or superacids. researchgate.net

For this compound, a skeletal rearrangement of the adamantane core would likely be a separate process from reactions involving the bromoketone functionality. Inducing such a rearrangement would probably involve conditions that promote the formation of a carbocation on the adamantane framework. This is unlikely to occur under the basic conditions of the Favorskii rearrangement or the mild conditions of many reduction reactions. However, under strong acid catalysis, it is conceivable that protonation of the carbonyl followed by interaction with the adamantane cage could lead to complex rearrangements, although such a reaction would likely be non-selective and produce a mixture of products. The protoadamantane-adamantane rearrangement is a key example of such transformations used in the synthesis of substituted adamantanes, highlighting that the framework can be manipulated under specific conditions. mdpi.com

Reductions and Oxidations Affecting the Carbonyl and Bromine Functionalities

The carbonyl group and the carbon-bromine bond are the primary sites for redox transformations in this compound. A variety of reagents can be employed to selectively or completely reduce these functionalities.

Reductions: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(1-adamantyl)-2-bromopropan-1-ol. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the carbonyl group and the carbon-bromine bond, leading to 1-(1-adamantyl)propan-1-ol. Catalytic hydrogenation could also be employed, potentially leading to the complete removal of the bromine atom (hydrogenolysis) and reduction of the ketone, depending on the catalyst and conditions.

Oxidations: The ketone functionality in this compound is already in a relatively high oxidation state. Further oxidation would require cleavage of carbon-carbon bonds, for example, through Baeyer-Villiger oxidation to form an ester, although this is more typical for non-α-halo ketones. The adamantane nucleus itself can be oxidized under certain conditions using strong oxidizing agents to produce adamantols and adamantanones, but this would likely be a competing, unselective reaction. westernsydney.edu.au Oxidative cleavage of the C-C bond between the carbonyl and the bromo-substituted carbon can occur with strong oxidants like potassium permanganate, especially under harsh conditions, leading to adamantane-1-carboxylic acid. libretexts.org

| Reaction | Reagent(s) | Major Product(s) | Reference |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(1-Adamantyl)-2-bromopropan-1-ol | |

| Carbonyl & C-Br Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(1-Adamantyl)propan-1-ol | msu.edu |

| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., H₂/Pd) | 1-(1-Adamantyl)propan-1-one (B167619) | chemistrysteps.com |

| Oxidative Cleavage | Potassium Permanganate (KMnO₄, hot, basic) | Adamantane-1-carboxylic acid | libretexts.org |

Radical Reactions and Bond Cleavages

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating radical reactions. This cleavage can be induced by heat, UV light, or radical initiators. libretexts.orgpressbooks.pub

The homolysis of the C-Br bond generates a bromine radical and a resonance-stabilized α-keto radical centered on the carbon adjacent to the adamantyl group. chemistrysteps.com This α-keto radical is a reactive intermediate that can participate in several subsequent reactions:

Dimerization: Two radicals can combine to form a new carbon-carbon bond, leading to 2,3-di(1-adamantoyl)butane.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 1-(1-adamantyl)propan-1-one.

Reaction with Radical Scavengers: In the presence of a radical scavenger like a thiol or a stable radical like TEMPO, the intermediate will be trapped to form a new adduct.

Another potential, though less common, radical pathway could involve the homolytic cleavage of the C(sp³)–C(sp²) bond between the adamantyl group and the carbonyl carbon. nih.gov This deacylative cleavage typically requires specific activation, such as conversion of the ketone to a gem-dihydroperoxide followed by single-electron transfer reduction. This would generate an adamantyl radical and a propionyl radical, opening up further synthetic possibilities.

| Initiation Method | Intermediate(s) | Potential Final Product(s) | Reference |

| UV Light / Heat | α-Keto adamantyl radical, Bromine radical | 1-(1-Adamantyl)propan-1-one, Dimerized products | libretexts.orgpressbooks.pub |

| Deacylative Cleavage | Adamantyl radical, Propionyl radical | Functionalized adamantanes | nih.gov |

Computational and Theoretical Chemistry of 1 1 Adamantyl 2 Bromopropan 1 One

Quantum Chemical Calculations (DFT, Ab Initio) for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structural and electronic characteristics of molecules like 1-(1-adamantyl)-2-bromopropan-1-one. These methods can predict molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and frontier molecular orbital energies. dergipark.org.tr

For adamantane (B196018) derivatives, DFT studies, often using functionals like B3LYP and WB97XD, have been employed to investigate complexation energies, binding abilities, and electronic properties. dergipark.org.tr For instance, calculations on related adamantane derivatives have shown that methods incorporating dispersion corrections are crucial for accurately predicting non-covalent interactions. dergipark.org.tr The structural parameters of the adamantyl group, such as its C-C-C bond angles, are well-reproduced by these computational methods. researchgate.net

| Property | Method | Value | Reference |

|---|---|---|---|

| Complexation Energy | DFT (B3LYP with dispersion) | Favorable | dergipark.org.tr |

| C-C-C Bond Angle (Adamantyl) | X-ray Diffraction | 106.6(4)–111.6(4)° | researchgate.net |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for this compound, offering insights that are often difficult to obtain through experimental means alone.

The reactions of α-bromo ketones like this compound often proceed through well-defined transition states. For nucleophilic substitution reactions, where a nucleophile replaces the bromine atom, computational methods can locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. mdpi.com The geometry of the transition state reveals the mechanism, for example, whether it follows a concerted (S(_N)2) or a stepwise (S(_N)1) pathway. masterorganicchemistry.com Given the steric bulk of the adamantyl group, an S(_N)1 pathway involving a carbocation intermediate might be favored in some cases. masterorganicchemistry.com

For electrophilic processes, such as reactions involving the carbonyl oxygen, transition state analysis can help predict the most likely site of attack and the energy barriers involved. The presence of the bulky adamantyl group can sterically hinder certain approaches of the electrophile, influencing the regioselectivity of the reaction. nih.gov

In many reactions of this compound, reactive intermediates such as enolates or carbocations are formed. masterorganicchemistry.comquimicaorganica.org Computational chemistry allows for the calculation of the relative stabilities of these intermediates. For instance, in base-catalyzed reactions, two different enolates can potentially form. The relative energies of these enolates, which can be calculated using DFT, determine whether the reaction is under kinetic or thermodynamic control. quimicaorganica.org

The stability of carbocation intermediates is also a key factor. The 1-adamantyl cation is known to be particularly stable due to hyperconjugation. nih.gov If a reaction proceeds via an S(_N)1-type mechanism, the stability of the resulting carbocation will significantly influence the reaction rate. masterorganicchemistry.com Computational models can predict the likelihood of carbocation formation and subsequent rearrangements.

Conformational Analysis and Stereoelectronic Effects of the Adamantyl Group

The adamantyl group is not merely a sterically demanding substituent; it also exerts significant stereoelectronic effects. nih.gov Its rigid, cage-like structure restricts conformational flexibility in the rest of the molecule. nih.gov

Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is typically done by rotating the bonds and calculating the energy of each conformation. For the propanone side chain, different staggered and eclipsed conformations are possible. youtube.comresearchgate.net The bulky adamantyl group will sterically disfavor conformations where it is close to the bromine atom or the methyl group. youtube.com

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the molecule's properties and reactivity. The C-C bonds of the adamantyl cage can act as electron donors through hyperconjugation, stabilizing adjacent positive charges or electron-deficient centers. nih.gov This effect can influence the reactivity of the carbonyl group and the ease of C-Br bond cleavage.

| Molecule | More Stable Conformer | Energy Difference (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| 1-chloropropane | gauche | 0.62 ± 0.06 | FT-IR in liquid xenon | researchgate.net |

| 1-bromopropane | gauche | 0.86 ± 0.08 | FT-IR in liquid xenon | researchgate.net |

Solvent Effects on Reaction Regioselectivity and Kinetics

The choice of solvent can have a profound impact on the outcome of reactions involving this compound. Computational models can simulate these solvent effects, providing a deeper understanding of their role. rsc.orgrsc.org

For reactions that can yield different constitutional isomers (regioisomers), the solvent can influence which product is favored. This is particularly true for reactions involving charged intermediates, such as enolates or carbocations. Polar protic solvents can stabilize these charged species through hydrogen bonding, potentially altering the reaction pathway compared to nonpolar aprotic solvents. rsc.org Computational models like the Polarizable Continuum Model (PCM) can be used to calculate the energies of reactants, transition states, and products in different solvents, thereby predicting the regioselectivity. researchgate.net

Solvent also affects reaction rates (kinetics). For instance, S(_N)1 reactions are generally faster in polar protic solvents because these solvents can stabilize the carbocation intermediate and the leaving group. mdpi.com Computational studies can model the solvation of the transition state and predict how its energy, and thus the reaction rate, will change with the solvent. rsc.org The Grunwald-Winstein equation is an empirical model that correlates reaction rates with solvent ionizing power and nucleophilicity, and computational data can be used to understand the underlying interactions. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei. news-medical.netoxinst.com For 1-(1-Adamantyl)-2-bromopropan-1-one, both ¹H and ¹³C NMR provide critical data for confirming its covalent structure and analyzing its isomeric and conformational properties.

Expected ¹H and ¹³C NMR Data: The proton (¹H) NMR spectrum is expected to show distinct signals for the adamantyl protons and the propanone backbone. The adamantyl group's high symmetry results in simplified spectra, often showing broad singlets for its methine (-CH) and methylene (B1212753) (-CH₂) protons. nih.govwikipedia.org The methine proton at the 2-position of the propanone chain would appear as a quartet, coupled to the adjacent methyl protons. The methyl group, in turn, would present as a doublet.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typically around 205 ppm for similar adamantyl ketones. nih.gov The carbons of the adamantyl cage would appear at distinct chemical shifts, reflecting their distance from the electron-withdrawing ketone group. nih.gov

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Adamantyl -CH- | ~2.1 | ~38-47 |

| Adamantyl -CH₂- | ~1.7-1.9 | ~28, ~36 |

| -CH(Br)- | ~4.5-5.0 (quartet) | ~40-45 |

| -CH₃ | ~1.8-2.0 (doublet) | ~18-22 |

| C=O | N/A | ~200-206 |

Note: Values are estimates based on data for analogous compounds like 1-adamantyl bromomethyl ketone, 1-bromopropane, and other α-bromoketones. nih.govdocbrown.info

Elucidation of Regio- and Stereoisomers

NMR spectroscopy is a powerful tool for distinguishing between isomers, which are molecules with the same formula but different atomic arrangements. news-medical.netoxinst.com For a molecule like this compound, which has a chiral center at the C2 position of the propanone chain, NMR can be used to identify and quantify stereoisomers (enantiomers and diastereomers). wikipedia.orgmagritek.com

The presence of the chiral center means that the compound can exist as two enantiomers (R and S forms). While standard NMR spectra of enantiomers are identical, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric interactions, leading to separate, distinguishable signals for each enantiomer. wikipedia.org For instance, reacting the ketone with a chiral agent could create two diastereomers with distinct NMR spectra, allowing for the determination of enantiomeric purity.

Furthermore, two-dimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, are invaluable for unequivocally assigning signals and confirming connectivity, which is essential for distinguishing between potential regioisomers that could arise during synthesis. news-medical.netoxinst.com

Dynamic NMR for Conformational Studies

The bond between the bulky adamantyl group and the carbonyl carbon is subject to restricted rotation. nih.gov This rotational barrier can be studied using dynamic NMR (DNMR) spectroscopy, a technique that analyzes the changes in NMR spectra with temperature. nih.govgrantome.com

At low temperatures, the rotation around the adamantyl-carbonyl bond may be slow enough on the NMR timescale for different rotational isomers (conformers) to be observed as separate sets of signals. As the temperature increases, the rate of rotation increases. When the rate of exchange between conformers becomes comparable to the difference in their resonance frequencies, the corresponding signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. youtube.com

By analyzing the line shape of the signals at different temperatures, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier. nih.gov These studies provide critical insights into the molecule's conformational flexibility and the steric hindrance imposed by the adamantyl group. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While a specific crystal structure for this compound was not found in the searched literature, studies on analogous adamantyl ketones and α-haloketones provide a strong basis for predicting its solid-state architecture. nih.govacs.orgrsc.orgrsc.org For example, the crystal structure of 1-adamantyl bromomethyl ketone shows a synclinal conformation. nih.gov It is expected that this compound would also adopt a specific, sterically-minimised conformation in the solid state.

The adamantyl group itself is a rigid, chair-like cage structure. wikipedia.org The key structural parameters to be determined would be the torsion angle between the adamantyl group and the propanone moiety, and the orientation of the bromine atom relative to the carbonyl group. In many α-haloketones, the halogen and oxygen atoms tend to adopt a nearly eclipsed (cisoid) conformation to minimize steric repulsion. nih.gov The crystal packing would likely be governed by weak intermolecular interactions, such as van der Waals forces. wikipedia.org

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic acs.org |

| Adamantyl Conformation | Rigid chair conformation wikipedia.orgacs.org |

| Key Torsion Angle (Ad-C-C=O) | Influenced by steric hindrance, defining the overall conformation |

| C=O Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.94 Å |

| Intermolecular Interactions | Primarily van der Waals forces and potentially weak C-H···O or C-H···Br hydrogen bonds |

Note: Values are based on general crystallographic data for organic molecules and adamantane (B196018) derivatives. nih.govacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying functional groups and can also provide information about molecular conformation and intermolecular interactions. nih.gov

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. spectroscopyonline.com For saturated ketones, this band typically appears around 1715 cm⁻¹. spcmc.ac.inorgchemboulder.com The presence of an electronegative bromine atom on the α-carbon generally shifts the C=O stretching frequency to a higher wavenumber (a "field effect"). spcmc.ac.in Therefore, this peak is expected in the range of 1725-1745 cm⁻¹.

The adamantyl group has a series of characteristic C-H stretching and bending vibrations. nih.govresearchgate.net C-H stretching modes are typically observed in the 2850-2950 cm⁻¹ region. nih.gov The Raman spectrum is particularly useful for observing the symmetric vibrations of the hydrocarbon cage, which are often weak in the IR spectrum. nih.gov

The existence of different conformers (rotational isomers) can sometimes lead to the splitting of vibrational bands, particularly the C=O stretching band. nih.govresearchgate.net By studying the spectra in different solvents or at various temperatures, it may be possible to identify bands corresponding to different conformers, providing another avenue for conformational analysis. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| C-H Stretch (Adamantyl) | 2850 - 2950 | Strong |

| C=O Stretch | 1725 - 1745 | Very Strong |

| C-C-C Stretch (C-CO-C) | 1100 - 1230 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

| Adamantyl Cage Modes | 700 - 1500 | Various (Strong in Raman) |

Note: Frequencies are based on typical values for adamantanes, ketones, and α-bromoketones. nih.govspectroscopyonline.comspcmc.ac.inresearchgate.net

Synthetic Applications and Future Research Directions

1-(1-Adamantyl)-2-bromopropan-1-one as a Building Block for Diverse Organic Compounds

As an α-bromoketone, this compound is a valuable intermediate for the synthesis of a wide array of organic compounds, particularly heterocyclic structures. The reactivity of α-haloketones is primarily due to the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack. nih.gov This inherent reactivity allows for the construction of various molecular frameworks.

The adamantyl moiety significantly influences the reactivity and properties of the resulting molecules. Its bulkiness can direct the stereochemical outcome of reactions, and its high lipophilicity can enhance the solubility of compounds in nonpolar environments and improve their pharmacological properties. nih.govresearchgate.net

The reaction of this compound with various nucleophiles can lead to the formation of diverse heterocyclic systems. For instance, condensation reactions with amines, thioureas, and other binucleophiles are common strategies for synthesizing nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active compounds. asianpubs.orgresearchgate.netnih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle Core | Potential Applications |

|---|---|---|

| Thiourea/Thioamide | Thiazole (B1198619) | Medicinal Chemistry |

| Amidine | Imidazole | Catalysis, Medicinal Chemistry |

| Hydrazine derivatives | Pyrazole, Pyridazine | Agrochemicals, Pharmaceuticals |

Development of Novel Adamantane-Containing Scaffolds for Chemical Research

The adamantane (B196018) cage is an attractive scaffold for developing new molecules in drug discovery and materials science due to its rigid structure and tetrahedral geometry at the bridgehead carbons. nih.gov This rigidity allows for the precise spatial arrangement of functional groups, which is crucial for probing biological targets. researchgate.netnih.gov this compound serves as a key starting material for creating novel, multi-functionalized adamantane scaffolds.

The introduction of the adamantane group can be a strategy to escape the "flat land" of traditional aromatic-based drug discovery, introducing three-dimensionality that can lead to improved target binding and selectivity. researchgate.netnih.gov The functionalization of the ketone and the bromo-position in this compound opens pathways to a variety of derivatives. For example, the ketone can be reduced to an alcohol, converted to an imine, or undergo Wittig-type reactions, while the bromine atom can be substituted by a wide range of nucleophiles. These transformations enable the construction of complex molecules with the adamantane core. nih.gov Azaadamantanes, which are analogues where one or more carbon atoms are replaced by nitrogen, are also a promising class of scaffolds with modified lipophilicity and bioavailability. nih.gov

Catalytic and Asymmetric Synthesis Leveraging Adamantyl Stereochemistry

The bulky and rigid nature of the adamantyl group can be exploited to control the stereochemistry of chemical reactions. In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, the adamantyl group can act as a "chiral auxiliary" or a directing group to influence the approach of reagents to a prochiral center. ddugu.ac.inuwindsor.ca

While specific applications in catalytic asymmetric synthesis starting directly from this compound are not extensively documented, the principles of stereocontrol by design are applicable. researchgate.netprinceton.edu For instance, the reduction of the carbonyl group in this molecule would generate a chiral center. The use of chiral catalysts or reagents could lead to the selective formation of one stereoisomer of the corresponding alcohol. The stereochemical outcome would be heavily influenced by the steric hindrance imposed by the adjacent adamantyl group.

Furthermore, adamantane derivatives themselves have been used in the development of organocatalysts and ligands for transition metal catalysis. researchgate.net The defined geometry of the adamantane scaffold allows for the creation of well-defined catalytic pockets. Future research could explore the conversion of this compound into chiral ligands for various asymmetric transformations.

Exploration of Green Chemistry Methodologies for Synthesis and Transformations

Modern organic synthesis places a strong emphasis on the development of environmentally friendly "green" methodologies. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. researchgate.netmdpi.com The synthesis of α-bromoketones, including this compound, has been an area of focus for such improvements.

Traditional bromination methods often use hazardous reagents like elemental bromine. Greener alternatives that have been developed for the synthesis of α-bromoketones include:

Aerobic photooxidation: This method uses air as the oxidant and visible light to promote the reaction, offering a more sustainable approach. rsc.org

Use of H2O2/HBr systems: Hydrogen peroxide is a green oxidant as its only byproduct is water. organic-chemistry.org

Solvent-free reactions: Conducting reactions without a solvent or in environmentally benign solvents like water reduces volatile organic compound (VOC) emissions. mdpi.comresearchgate.net

Catalytic methods: Using catalysts in small amounts is preferable to stoichiometric reagents that generate more waste. organic-chemistry.org

These green principles can also be applied to the subsequent transformations of this compound. For example, catalytic reductions or C-C bond-forming reactions would be preferable to those requiring stoichiometric amounts of metal hydrides or organometallic reagents.

Uncharted Reactivity and Remaining Challenges in Adamantane α-Bromoketone Chemistry

Despite the potential of this compound, its chemistry remains largely uncharted. A significant challenge in adamantane chemistry is the selective functionalization of its C-H bonds, particularly at the non-bridgehead (secondary) positions, due to their high bond strength. researchgate.netnih.govchemrxiv.org While the focus of this article is on a pre-functionalized adamantane derivative, the broader challenges of manipulating the adamantane core persist.

Specific areas for future exploration regarding the reactivity of this compound include:

Radical Reactions: The generation of a radical at the α-position and its subsequent reactions could lead to novel adamantane derivatives. The stability of the adamantyl radical could influence the outcome of such reactions. nih.gov

Photochemical Transformations: The effect of light on α-bromoketones can induce unique rearrangements and reactions, such as the 1,2-bromine shift, which could be explored for this specific compound. researchgate.net

Ring-Contraction and Expansion Reactions: The rigid adamantane framework can undergo interesting rearrangement reactions under specific conditions to yield other polycyclic systems, such as noradamantane derivatives. Investigating such transformations starting from this compound could provide access to novel cage structures.

Multi-component Reactions: Designing one-pot reactions involving this compound and multiple other reactants could provide rapid access to complex molecular architectures, a highly desirable strategy in modern drug discovery.

常见问题

Q. What are the common synthetic routes for 1-(1-Adamantyl)-2-bromopropan-1-one?

- Methodological Answer : Synthesis typically involves bromination of adamantane derivatives or coupling reactions. For example:

- Grignard Approach : React 1-bromoadamantane with magnesium in anhydrous ether to form a Grignard reagent, followed by addition to a brominated ketone (e.g., 2-bromo-1-phenylpropan-1-one) .

- Acid-Catalyzed Coupling : Brominated adamantyl intermediates (e.g., 2-(1-adamantyl)-4-bromophenol) can be synthesized via sulfuric acid-catalyzed reactions between adamantanol and bromophenols, followed by oxidation or functionalization .

- Deuterated Analogs : Isotopic labeling (e.g., using deuterated bromopropane) may require modified bromination conditions to retain isotopic integrity .

Q. How can NMR and X-ray diffraction confirm the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify adamantyl protons (δ ~1.6–2.1 ppm) and the bromopropanone moiety (ketone carbon δ ~200–210 ppm). Coupling patterns distinguish stereochemistry .

- X-ray Crystallography : Resolves spatial arrangements, such as the adamantyl cage conformation and bromide positioning. Bond angles (e.g., C-Br bond ~1.9 Å) and torsion angles validate steric effects .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential lachrymatory effects of brominated ketones.

- Store in inert atmospheres (argon) to prevent decomposition. Reference safety data for structurally similar bromoadamantanes (e.g., 1-adamantyl bromide) for spill protocols .

Advanced Research Questions

Q. How can competing reaction pathways (substitution vs. elimination) be controlled during nucleophilic substitution of the bromide?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 substitution by stabilizing transition states. Non-polar solvents may promote elimination (e.g., forming propene derivatives) .

- Temperature : Lower temperatures (0–25°C) suppress elimination. Kinetic studies using GC-MS or HPLC can optimize conditions .

Q. How do steric effects from the adamantyl group influence reaction kinetics?

- Methodological Answer :

- Steric Hindrance : The bulky adamantyl group slows nucleophilic attack at the adjacent carbonyl. Compare reaction rates with non-adamantyl analogs (e.g., 2-bromo-1-phenylpropan-1-one) via stopped-flow spectroscopy .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict transition-state geometries and activation energies .

Q. What strategies resolve contradictions in reported yields for adamantyl-bromopropanone syntheses?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity (e.g., trace metal content in Grignard reagents) and moisture levels .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., adamantyl alcohols from hydrolysis) and adjust reaction stoichiometry .

Q. How can isotopic labeling (e.g., C or H) elucidate metabolic or degradation pathways?

- Methodological Answer :

- Synthesis of Deuterated Analogs : Substitute 1-bromopropane-d in Grignard reactions to create H-labeled derivatives .

- Tracing Studies : Use LC-HRMS to monitor isotopic patterns in degradation products (e.g., adamantyl carboxylic acids) under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。